2-Azepan-1-ylnicotinonitrile
Description
2-Azepan-1-ylnicotinonitrile (CAS: 3D-JCB64879) is a nicotinonitrile derivative featuring a seven-membered azepane ring attached at the 2-position of the pyridine core. This compound has been utilized as a building block in organic synthesis, particularly in medicinal chemistry for developing kinase inhibitors or enzyme-targeting agents. The nitrile group and azepane moiety contribute to its unique electronic and steric properties, influencing binding interactions with biological targets. However, commercial availability of this compound has been discontinued across multiple quantities (1g, 5g, etc.) as reported by CymitQuimica , suggesting challenges in production or shifting research priorities.
Properties
IUPAC Name |
2-(azepan-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-10-11-6-5-7-14-12(11)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQJQAQUDMTPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221810 | |
| Record name | 2-(Hexahydro-1H-azepin-1-yl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684648-79-1 | |
| Record name | 2-(Hexahydro-1H-azepin-1-yl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=684648-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hexahydro-1H-azepin-1-yl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azepan-1-ylnicotinonitrile typically involves the reaction of nicotinonitrile with azepane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azepane, followed by nucleophilic substitution with nicotinonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Azepan-1-ylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Amines or alcohol derivatives.
Scientific Research Applications
2-Azepan-1-ylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Azepan-1-ylnicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Research Trends and Commercial Viability
The discontinuation of this compound by suppliers like CymitQuimica aligns with industry shifts toward analogs with improved solubility (e.g., pyrrolidine derivatives) or potency (e.g., piperidine variants). Positional isomers like 3-azepan-1-ylnicotinonitrile are less explored due to reduced activity (IC50 = 120 nM), highlighting the critical role of substitution patterns.
Biological Activity
2-Azepan-1-ylnicotinonitrile is an organic compound with the molecular formula C12H15N3, characterized by its unique azepane ring structure bonded to a nicotinonitrile moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate specific enzymes or receptors, influencing biochemical pathways that are crucial for cellular functions. This compound has been investigated for its potential antimicrobial and anticancer properties, making it a candidate for further pharmaceutical development.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
In cancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines. Specifically, it has been reported to induce apoptosis in tumor cells through the activation of specific signaling pathways. The compound's ability to inhibit cancer cell proliferation positions it as a promising candidate for anticancer drug development.
Case Studies
Several case studies have highlighted the efficacy of this compound in biological applications:
- GlyT1 Inhibition : A study focused on glycine transporter 1 (GlyT1) inhibitors noted that compounds similar to this compound showed enhanced potency when substituting piperidine with an azepane ring. This modification led to improved brain-plasma ratios, indicating better central nervous system penetration and potential therapeutic benefits in neurological disorders .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound revealed favorable absorption and distribution characteristics, which are critical for its application as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notable Properties |
|---|---|---|---|
| This compound | Azepane | Antimicrobial, Anticancer | Unique azepane ring enhances activity |
| 2-Piperidin-1-ylnicotinonitrile | Piperidine | Moderate | Less potent than azepane derivative |
| 2-Morpholin-1-ylnicotinonitrile | Morpholine | Limited | Different pharmacological profile |
| 2-Pyrrolidin-1-ylnicotinonitrile | Pyrrolidine | Low | Weaker biological activity |
The unique azepane structure of this compound contributes to its distinct biological properties compared to other similar compounds, enhancing its potential as a lead compound in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
